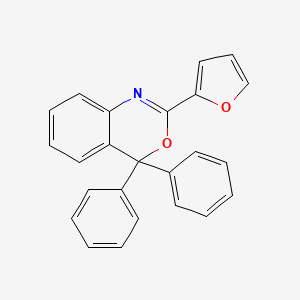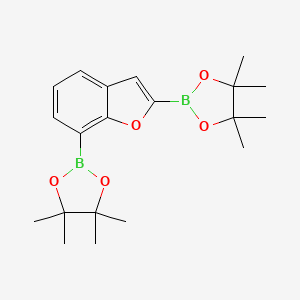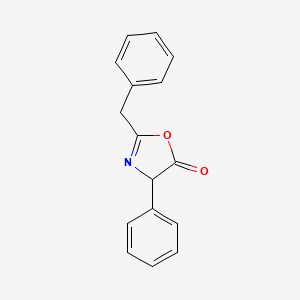
2-Chloro-1-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)ethanone is an organic compound that belongs to the class of chloro ketones It features a benzofuran ring system substituted with a chloroethyl ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)ethanone typically involves the chlorination of a precursor compound, such as 1-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)ethanone. The reaction is carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The chloro group in 2-Chloro-1-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)ethanone can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Major Products:
Substitution Products: Depending on the nucleophile, products such as amides, thioethers, or ethers.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
2-Chloro-1-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential biological activities.
Industrial Applications: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
2-Chloro-1-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-Chloro-1-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid: Contains a carboxylic acid group instead of a ketone.
2-Chloro-1-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)methane: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
Uniqueness: 2-Chloro-1-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)ethanone is unique due to its specific combination of a chloroethyl ketone group and a benzofuran ring system. This combination imparts distinct reactivity and potential biological activity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
64089-35-6 |
|---|---|
Formule moléculaire |
C12H13ClO2 |
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
2-chloro-1-(2,2-dimethyl-3H-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C12H13ClO2/c1-12(2)6-9-5-8(10(14)7-13)3-4-11(9)15-12/h3-5H,6-7H2,1-2H3 |
Clé InChI |
URLYTFFMNQMJFP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(O1)C=CC(=C2)C(=O)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12897169.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897176.png)

![5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-](/img/structure/B12897191.png)
![5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12897198.png)
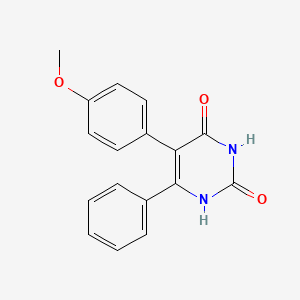
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897221.png)
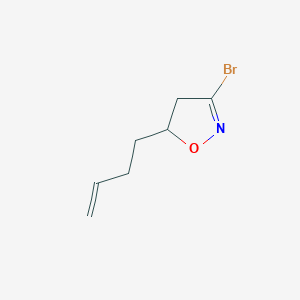

![5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B12897261.png)

